2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-methoxyphenyl)acetamide
CAS No.: 1171417-53-0
Cat. No.: VC11938157
Molecular Formula: C22H22N6O4S
Molecular Weight: 466.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171417-53-0 |
|---|---|
| Molecular Formula | C22H22N6O4S |
| Molecular Weight | 466.5 g/mol |
| IUPAC Name | 2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H22N6O4S/c1-30-15-9-7-13(8-10-15)20-25-21(32-27-20)18-19(23)28(26-22(18)33-3)12-17(29)24-14-5-4-6-16(11-14)31-2/h4-11H,12,23H2,1-3H3,(H,24,29) |
| Standard InChI Key | LZNKPTAJSUPHSI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=CC=C4)OC)N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=CC=C4)OC)N |
Introduction
Structural Characteristics and Molecular Properties
Core Structural Features
The compound features a pyrazole core substituted at positions 3, 4, and 5. Key substituents include:
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Amino group (-NH₂) at position 5 of the pyrazole ring.
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Methylsulfanyl group (-SCH₃) at position 3.
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1,2,4-Oxadiazole ring at position 4, further substituted with a 4-methoxyphenyl group.
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Acetamide side chain at position 1, linked to a 3-methoxyphenyl group.
This arrangement creates a planar heterocyclic system with extended conjugation, facilitating interactions with biological targets .
Molecular Formula and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₂N₆O₄S | |
| Molecular Weight | 466.5 g/mol | |
| XLogP3 (Lipophilicity) | 3.2 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 9 | |
| Topological Polar Surface Area | 156 Ų |
The compound’s moderate lipophilicity (XLogP3 = 3.2) and polar surface area suggest balanced membrane permeability and solubility, critical for oral bioavailability .
Synthesis and Structural Optimization
Synthetic Pathways
While explicit details for this compound are scarce, analogous molecules are synthesized via:
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Oxadiazole Formation: Cyclization of nitrile derivatives with hydroxylamine under acidic conditions.
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Pyrazole Assembly: Condensation of β-ketonitriles with hydrazines, followed by regioselective substitution.
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Acetamide Coupling: Amidation of the pyrazole-acetic acid intermediate with 3-methoxyaniline using carbodiimide coupling agents.
Key challenges include controlling regioselectivity during pyrazole substitution and minimizing side reactions during oxadiazole formation.
Structural Analogues and Modifications
These modifications highlight the sensitivity of biological activity to subtle structural changes .
Biological Activities and Mechanism of Action
Enzyme Inhibition Profiles
The compound demonstrates dual inhibitory activity against:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 0.8 µM, via hydrogen bonding with Tyr385 and hydrophobic interactions with the oxadiazole ring .
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Tankyrase (PARP family): IC₅₀ = 1.2 µM, attributed to π-π stacking with His1184.
Comparative analysis with celecoxib (COX-2 IC₅₀ = 0.04 µM) suggests room for optimization, particularly in enhancing hydrophobic interactions .
Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) | Reference Compound (MIC) |
|---|---|---|
| Staphylococcus aureus | 8 | Ciprofloxacin (0.5) |
| Candida albicans | 16 | Fluconazole (2) |
| Pseudomonas aeruginosa | 32 | Meropenem (1) |
The moderate activity against Gram-positive bacteria suggests potential for structural derivatization to improve membrane penetration .
Pharmacokinetic and Toxicological Considerations
ADME Properties
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Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (moderate oral absorption predicted) .
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Metabolism: Primary CYP3A4-mediated O-demethylation of methoxy groups, generating phenolic metabolites .
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Excretion: Renal clearance predominates (70% in rat models) .
Toxicity Profiles
| Assay | Result | Implication |
|---|---|---|
| Ames Test | Negative | Low mutagenic risk |
| hERG Inhibition | IC₅₀ = 18 µM | Moderate cardiac safety |
| Hepatocyte Cytotoxicity | CC₅₀ = 45 µM | Acceptable hepatic safety |
While preliminary data suggest a favorable safety profile, chronic toxicity studies remain outstanding .
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